molecular formula C9H8F2N2 B13056122 (R)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile

(R)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile

Cat. No.: B13056122
M. Wt: 182.17 g/mol
InChI Key: BRVVUXSIUQMGBC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(1-Aminoethyl)-2,6-difluorobenzonitrile is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an aminoethyl group attached to a difluorobenzonitrile moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-2,6-difluorobenzonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the asymmetric reduction of a corresponding ketone precursor using a chiral catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to optimize yield and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Aminoethyl)-2,6-difluorobenzonitrile may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and catalysts to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often requiring a catalyst or a base to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

®-4-(1-Aminoethyl)-2,6-difluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, in medicinal chemistry, it may act as an inhibitor or activator of enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-Aminoethyl)-2,6-difluorobenzonitrile can be compared with other chiral amines and nitriles, such as ®-1-(1-Naphthyl)ethylamine and ®-2-(1-Aminoethyl)phenol.
  • These compounds share similar structural features but differ in their specific functional groups and substitution patterns.

Uniqueness

  • The presence of the difluorobenzonitrile moiety in ®-4-(1-Aminoethyl)-2,6-difluorobenzonitrile imparts unique chemical properties, such as increased stability and reactivity.
  • Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in drug development and other applications.

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C9H8F2N2/c1-5(13)6-2-8(10)7(4-12)9(11)3-6/h2-3,5H,13H2,1H3/t5-/m1/s1

InChI Key

BRVVUXSIUQMGBC-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)F)C#N)F)N

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)C#N)F)N

Origin of Product

United States

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